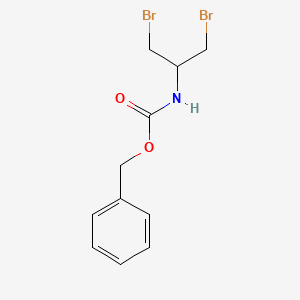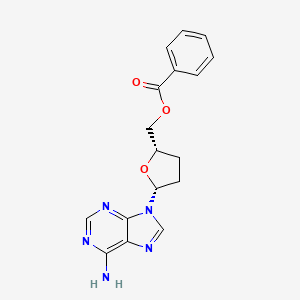
((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound that features a purine base attached to a tetrahydrofuran ring, which is further linked to a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions.
Benzoate Group Introduction: The final step involves esterification to attach the benzoate group to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which ((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.
Comparación Con Compuestos Similares
((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: can be compared with similar compounds such as:
Ethyl acetoacetate: Another ester compound with different structural features and applications.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.
Acetylacetone: A diketone with distinct reactivity and uses in coordination chemistry.
These comparisons highlight the unique structural and functional properties of This compound , making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H17N5O3 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H17N5O3/c18-15-14-16(20-9-19-15)22(10-21-14)13-7-6-12(25-13)8-24-17(23)11-4-2-1-3-5-11/h1-5,9-10,12-13H,6-8H2,(H2,18,19,20)/t12-,13+/m0/s1 |
Clave InChI |
HNESBGWMHRLOIO-QWHCGFSZSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
SMILES canónico |
C1CC(OC1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)

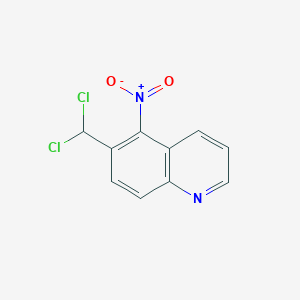
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
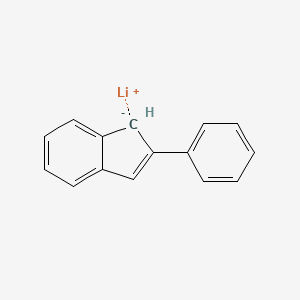

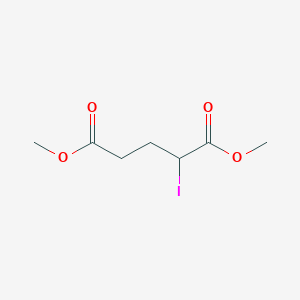
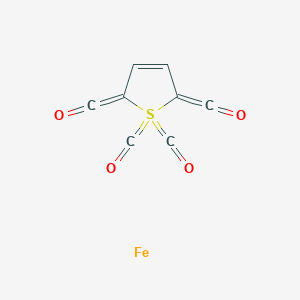

![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
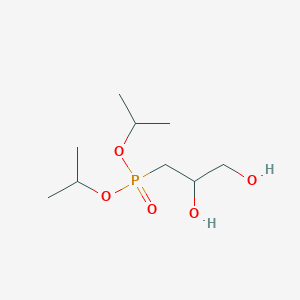
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
